

# Part 1: Tumor Necrosis Factor Receptor Superfamily Member 14 (TNFRSF14)

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Compound of Interest		
Compound Name:	TRAP-14	
Cat. No.:	B165488	Get Quote

TNFRSF14, also known as Herpesvirus Entry Mediator (HVEM), is a protein that plays a significant role in signal transduction pathways that activate both inflammatory and inhibitory T-cell immune responses.[1][2] It is also utilized by the herpes simplex virus (HSV) for entry into cells.[1][2][3]

#### **Gene Structure**

The human TNFRSF14 gene is a protein-coding gene located on the short arm of chromosome 1 (1p36.32).[1] It is a member of the TNF receptor superfamily.[1][2] The gene gives rise to multiple transcript variants through alternative splicing.[1][2][3]

Attribute	Value	Source
Official Symbol	TNFRSF14	GeneCards[2]
Aliases	TR2, ATAR, HVEA, HVEM, CD270, LIGHTR	NIH[1]
Chromosomal Location	1p36.32	NIH[1]
Genomic Coordinates	Chromosome 1: 2,554,234 - 2,563,829	NIH[1]
Total Number of Exons	12	NIH[1]

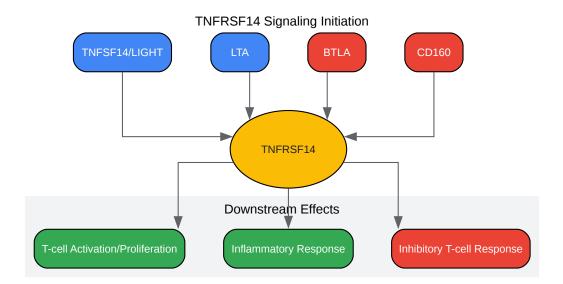
## **Gene Regulation**



The regulation of TNFRSF14 expression is critical for its function in modulating the immune response. While a comprehensive list of all regulatory elements is not fully elucidated in the provided search results, its involvement in various immune-related signaling pathways suggests a complex regulatory network.

TNFRSF14 is involved in several signaling pathways, including Akt Signaling and the broader TNF Superfamily ligand-receptor interactions.[2] It acts as a receptor for TNFSF14/LIGHT, LTA/lymphotoxin-alpha, BTLA, and CD160, initiating downstream signaling cascades.[2] These interactions can lead to either stimulatory or inhibitory signals within immune cells.

Below is a simplified representation of the signaling initiated by TNFRSF14.



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Caption: TNFRSF14 binds multiple ligands, leading to diverse downstream effects.

### **Experimental Protocols**



Detailed experimental protocols for studying TNFRSF14 gene regulation were not explicitly provided in the search results. However, standard molecular biology techniques would be employed. Below are generalized protocols for key experiments.

- Objective: To identify proteins, such as transcription factors, that bind to the regulatory regions of the TNFRSF14 gene in vivo.
- Methodology:
  - Cross-link proteins to DNA in live cells using formaldehyde.
  - Lyse the cells and sonicate the chromatin to shear DNA into small fragments.
  - Immunoprecipitate the protein of interest using a specific antibody.
  - Reverse the cross-links to release the DNA.
  - Purify the DNA and analyze it by qPCR or sequencing (ChIP-seq) to identify the binding sites.
- Objective: To quantitatively measure the activity of putative TNFRSF14 promoter or enhancer elements.
- Methodology:
  - Clone the suspected regulatory DNA sequence upstream of a reporter gene (e.g., luciferase or GFP) in a plasmid vector.
  - Transfect the reporter plasmid into a suitable cell line.
  - Co-transfect with a plasmid expressing a potential transcription factor to assess its effect on the regulatory element.
  - Measure the expression of the reporter gene as an indicator of the regulatory element's activity.



## Part 2: Trafficking Protein Particle Complex Subunit 14 (TRAPPC14)

TRAPPC14 is a subunit of the Transport Protein Particle (TRAPP) complexes, which are involved in tethering vesicles to their target membranes, a crucial step in intracellular trafficking. The human TRAPPC14 gene is predicted to be involved in cilium assembly and regulation of cell proliferation.[4]

#### **Gene Structure**

The human TRAPPC14 gene is a protein-coding gene with its specific genomic location and structure yet to be fully detailed in high-impact publications. However, database entries provide some key information.

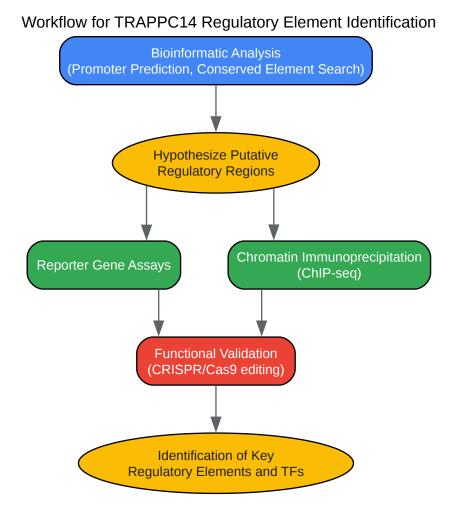
Attribute	Value	Source
Official Symbol	TRAPPC14	UniProt[5]
Protein Length	169 amino acids	UniProt[5]
Protein Mass	16,835 Da	UniProt[5]
Orthologs	Found in various species, including Rattus norvegicus	Alliance of Genome Resources[4]

#### **Gene Regulation**

Information regarding the specific regulatory elements and transcription factors that control TRAPPC14 expression is sparse in the provided search results. Its predicted role in fundamental cellular processes like cilium assembly suggests that its expression is likely tightly regulated and coordinated with other genes involved in these pathways.

A general workflow for identifying the regulatory elements of a gene like TRAPPC14 would involve a combination of computational and experimental approaches.





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Caption: A multi-step approach to identify and validate TRAPPC14 regulatory elements.

### **Experimental Protocols**

Given the limited specific data on TRAPPC14 regulation, the following are generalized protocols that would be applicable.

- Objective: To measure the mRNA expression levels of TRAPPC14 in different tissues or under various experimental conditions.
- Methodology:



- Isolate total RNA from the cells or tissues of interest.
- Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
- Perform PCR using primers specific for the TRAPPC14 gene and a fluorescent dye that binds to double-stranded DNA.
- Quantify the amount of PCR product in real-time to determine the initial amount of TRAPPC14 mRNA.
- Objective: To detect and quantify the TRAPPC14 protein.
- Methodology:
  - Prepare protein lysates from cells or tissues.
  - Separate the proteins by size using SDS-PAGE.
  - Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
  - Incubate the membrane with a primary antibody specific to TRAPPC14.
  - Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
  - Detect the signal using a chemiluminescent substrate.

#### **Conclusion and Clarification**

This guide has provided a detailed overview of the gene structure and regulation for both TNFRSF14 and TRAPPC14, two potential interpretations of "**TRAP-14**". The depth of available information varies significantly between the two, with TNFRSF14 being more extensively characterized in the context of immunology.

To provide a more focused and in-depth technical guide, we request that you specify which of these two genes—TNFRSF14 (the immune regulator) or TRAPPC14 (the trafficking protein)— is the intended subject of your research. Upon clarification, a more tailored and comprehensive document can be prepared.



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#### References

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